Differential Hepatic Portal Vein Satiating Potency: CCK-33 Elicits >80% Intake Suppression vs. <10% for Equimolar CCK-8
Following intraportal (hpv) administration in vagotomized rats, CCK-33 demonstrated profoundly greater satiating efficacy than equimolar CCK-8. This difference is attributed to CCK-33's dual hormonal-paracrine mechanism compared to CCK-8's exclusively paracrine action, and to CCK-33's greater resistance to hepatic uptake and metabolism due to its larger molecular size [1].
| Evidence Dimension | Reduction in 30-min food intake (sweetened condensed milk) |
|---|---|
| Target Compound Data | CCK-33 (26.4 μg/kg, hpv): >80% intake reduction |
| Comparator Or Baseline | Equimolar CCK-8 (8 μg/kg, hpv): <10% intake reduction |
| Quantified Difference | >8-fold greater intake suppression for CCK-33 via portal route |
| Conditions | Male rats with chronic hepatic portal vein catheters and abdominal vagotomies sparing hepatic proper and gastroduodenal nerves |
Why This Matters
Investigators studying gut-brain axis signaling or physiological satiety mechanisms must select CCK-33 rather than CCK-8 to accurately model endocrine-mediated feeding suppression.
- [1] Eisen S, et al. The satiating effect of CCK-33 is produced by hormonal and paracrine mechanisms, but CCK-8 acts through only a paracrine mechanism in the rat. Appetite. 2007;49(1):289. View Source
